1,8-Dibromoanthraquinone
Overview
Description
1,8-Dibromoanthraquinone is a type of anthraquinone, which is a class of compounds obtained from natural sources and common in different organisms such as bacteria, fungi, plants, and some animals . It is used in various chemical reactions to produce a range of anthraquinone derivatives.
Synthesis Analysis
The synthesis of this compound and related compounds involves various chemical reactions. For instance, ethynylene-bridged ferrocene-anthraquinone alternating oligomers were synthesized by a reaction of 1,1′-bis(trimethylstannylethynyl)ferrocene with this compound in the presence of a Pd(0) catalyst .Molecular Structure Analysis
The molecular formula of this compound is C14H6Br2O2 . It contains 26 bonds in total, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .Chemical Reactions Analysis
Anthraquinones, including this compound, are involved in various chemical reactions. They can be transformed into each other, and their metabolic pathways include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .Physical and Chemical Properties Analysis
The molecular weight of this compound is 366.00 g/mol . It has a complexity of 350 and a topological polar surface area of 34.1 Ų . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Analysis and Toxicological Evaluation
1,8-Dibromoanthraquinone, a member of anthraquinone-derived vat dyes, has been extensively studied in toxicology and carcinogenesis. These studies are crucial in understanding the toxicological profile of such compounds, particularly in predicting carcinogenicity in other chemicals of this class. In-depth toxicological evaluations were performed, involving exposure studies in rats and mice, and comprehensive analysis of chemical-related lesions in vital organs (National Toxicology Program, 1996).
Interaction with Biological Molecules
Research on the interaction of anthraquinone derivatives, including this compound, with biological molecules such as human serum albumin and DNA, has been conducted. These studies provide insights into the binding and oxidation behavior of such compounds, which is relevant for understanding their biological activities and stability in human systems (Sa E Melo et al., 1983; Melo et al., 1985).
Excited State Dynamics
The excited state dynamics of this compound have been observed through picosecond laser photolysis. These studies reveal the absorption behavior of the compound and contribute to a deeper understanding of its photophysical properties. Such research is significant in the fields of photochemistry and material sciences (Hamanoue et al., 1991; Hamanoue & Nakayama, 1992).
Biosorption Characteristics
The biosorption characteristics of this compound onto nonviable Aspergillus oryzae biomass have been studied, providing valuable insights into environmental applications, particularly for the removal of such compounds from aqueous solutions. This research is crucial in developing effective methods for environmental remediation and pollution control (Zhang et al., 2015).
Synthesis of Dyes and Drugs
This compound is also a key intermediate in the synthesis of dyes and potentially in the pharmaceutical industry. Studies have been conducted on the synthesis of various dyestuffs from similar compounds, underscoring the chemical's importance in industrial applications (Kraska & Blus, 1987; Malik et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,8-dibromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCTRBXWWHIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398496 | |
Record name | 1,8-dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38313-16-5 | |
Record name | 1,8-dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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